molecular formula C9H8BrClO2 B1442322 3-(2-Bromo-5-chlorophenyl)propanoic acid CAS No. 66192-05-0

3-(2-Bromo-5-chlorophenyl)propanoic acid

Cat. No. B1442322
CAS RN: 66192-05-0
M. Wt: 263.51 g/mol
InChI Key: OLEPCMSCBNSTMU-UHFFFAOYSA-N
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Description

“3-(2-Bromo-5-chlorophenyl)propanoic acid” is a compound that contains a propanoic acid group attached to a phenyl group, which is substituted with bromine and chlorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenylpropanoic acid precursor with bromine and chlorine sources .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H8BrClO2 . It contains a carboxylic acid group (-COOH), a phenyl ring, and halogen substituents (bromine and chlorine) .


Chemical Reactions Analysis

As a carboxylic acid, “this compound” can participate in typical acid-base reactions, forming salts with bases . The bromine and chlorine substituents might also undergo nucleophilic aromatic substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. As a carboxylic acid, it is likely to be a solid at room temperature . It’s also likely to have a relatively high melting point due to the presence of the polar carboxylic acid group .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Derivatives: The reactivity of compounds related to 3-(2-Bromo-5-chlorophenyl)propanoic acid is notable in the synthesis of various derivatives. For instance, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield 3-(triphenylgermyl)propanoic acid. This process demonstrates the potential for creating diverse compounds with unique properties (Qiang et al., 2010).

Chromatography and Separation Techniques

  • Enantioseparation Studies: The influence of chlorine substituents in the chiral separation of related compounds, such as 2-(chlorophenyl)propanoic acids, has been studied using countercurrent chromatography. This research provides insights into the separation techniques applicable to similar compounds (Yang Jin et al., 2019).

Biological Activity

  • Antitubercular and Antimicrobial Activities: Compounds like 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles, which are structurally related to this compound, have been investigated for their potential biological activities, including antitubercular and antimicrobial properties. This highlights the possible therapeutic applications of such compounds (Popat et al., 2004).

Electronic and Optical Properties

  • Electronic and Non-Linear Optical Properties: The study of 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives has revealed interesting electronic and non-linear optical properties. Such research is crucial for understanding the electronic behavior and potential applications of related compounds (Nazeer et al., 2020).

Chemical Synthesis and Applications

  • Facilitating Synthesis Procedures: Research on compounds like 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, which shares a similar halogenated phenyl group, showcases advancements in synthesis procedures that are potentially applicable to this compound. These procedures emphasize efficiency and enantiomeric purity (Zhang et al., 2014).

Safety and Hazards

As with any chemical, handling “3-(2-Bromo-5-chlorophenyl)propanoic acid” would require appropriate safety measures. The specific hazards would depend on its properties, but as a carboxylic acid, it could be corrosive and cause burns and eye damage .

Future Directions

The future directions for research on “3-(2-Bromo-5-chlorophenyl)propanoic acid” would depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

3-(2-bromo-5-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEPCMSCBNSTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66192-05-0
Record name 3-(2-bromo-5-chlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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